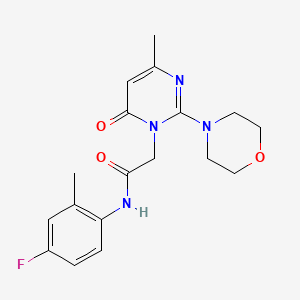
4-(3-甲基丁酰基)苯硼酸频哪醇酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Methylbutanoyl)phenylboronic acid pinacol ester is a type of pinacol boronic ester, which are highly valuable building blocks in organic synthesis . It is generally used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction . It is also a useful intermediate for organic synthesis and an important raw material for pharmaceuticals .
Synthesis Analysis
The synthesis of pinacol boronic esters involves a process known as protodeboronation. This process is not well developed, but there are reports of catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach . The protodeboronation was further used in the formal total synthesis of δ- ( R )-coniceine and indolizidine 209B .Chemical Reactions Analysis
Pinacol boronic esters, including 4-(3-Methylbutanoyl)phenylboronic acid pinacol ester, are involved in various chemical reactions. One notable reaction is the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Another reaction is the formal anti-Markovnikov hydromethylation of alkenes .科学研究应用
金属催化的 C-C 键形成反应
苯硼酸频哪醇酯通常用于金属催化的 C-C 键形成反应,特别是 铃木-宫浦反应 。这种多功能的转化反应允许芳基或乙烯基硼酸与芳基卤代烃偶联,为构建复杂的有机分子提供了强大的工具。
药物递送系统
研究人员用苯硼酸频哪醇酯对 透明质酸 (HA) 进行结构修饰,以创建 活性氧 (ROS) 响应型药物递送系统 。在这个系统中,姜黄素(一种生物活性化合物)封装在纳米颗粒 (HA@CUR NPs) 中,这些纳米颗粒对细胞环境中的 ROS 水平做出反应。这种系统有望实现靶向药物释放和增强的治疗效果。
磺酰胺衍生物的制备
苯硼酸频哪醇酯与 二乙基氨基三氟化硫 (DAST) 和苯基三氟硼酸钾反应,生成磺酰胺衍生物 。这些衍生物在药物化学和农药研究中具有应用。
铃木-宫浦偶联中的催化剂底物
作为底物,苯硼酸频哪醇酯参与了各种芳基碘化物在特定催化剂(如 Silia Cat Pd (0))上的 铃木-宫浦偶联 。这种偶联反应能够合成联芳基化合物,这些化合物在制药和材料科学中很常见。
有机合成中间体
一种相关的化合物,4-联苯硼酸频哪醇酯,作为有机合成的中间体,在药物的制备中起着至关重要的作用 。其多功能性使其在设计新型分子方面具有价值。
化学试剂和结构单元
苯硼酸频哪醇酯以及其他硼酸酯作为设计新型化学实体的结构单元。研究人员用它来创建具有多种用途的功能化分子,包括材料科学和催化。
总之,苯硼酸频哪醇酯的应用涵盖药物递送、有机合成和催化。其独特的反应性和与金属催化剂的相容性使其成为现代化学研究中宝贵的工具。
Sigma-Aldrich: 苯硼酸频哪醇酯 ChemicalBook: 4-联苯硼酸,频哪醇酯 Journal of Nanobiotechnology: ROS 响应型药物递送系统
安全和危害
未来方向
作用机制
Target of Action
The primary target of the compound 4-(3-Methylbutanoyl)phenylboronic acid pinacol ester is the carbon-carbon bond formation reactions in organic synthesis . It is generally used in metal-catalyzed reactions like the Suzuki–Miyaura reaction .
Mode of Action
The 4-(3-Methylbutanoyl)phenylboronic acid pinacol ester interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura reaction, the compound participates in electronically divergent processes with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathway affected by 4-(3-Methylbutanoyl)phenylboronic acid pinacol ester is the Suzuki–Miyaura cross-coupling reaction pathway . This pathway is crucial for the formation of carbon-carbon bonds in organic synthesis . The downstream effects of this pathway include the formation of new organic compounds through the coupling of chemically differentiated fragments .
Pharmacokinetics
The pharmacokinetics of 4-(3-Methylbutanoyl)phenylboronic acid pinacol ester are influenced by its susceptibility to hydrolysis . The compound is only marginally stable in water, and its rate of hydrolysis is dependent on the substituents in the aromatic ring and the pH of the environment . This can impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and its bioavailability .
Result of Action
The result of the action of 4-(3-Methylbutanoyl)phenylboronic acid pinacol ester is the formation of new carbon-carbon bonds in organic compounds . This is achieved through the Suzuki–Miyaura cross-coupling reaction, which allows for the creation of chemically differentiated fragments .
Action Environment
The action, efficacy, and stability of 4-(3-Methylbutanoyl)phenylboronic acid pinacol ester are influenced by environmental factors such as the presence of water and the pH of the environment . The compound is only marginally stable in water, and its rate of hydrolysis is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .
属性
IUPAC Name |
3-methyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BO3/c1-12(2)11-15(19)13-7-9-14(10-8-13)18-20-16(3,4)17(5,6)21-18/h7-10,12H,11H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLBVENRQYRBEPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


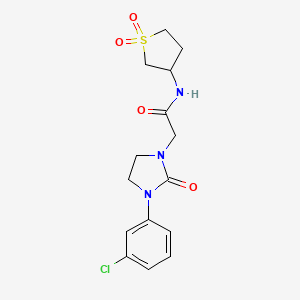
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylbenzo[d]thiazole-6-carboxamide](/img/structure/B2584810.png)
![2-(3,4-diethoxyphenyl)-5-(p-tolyl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one](/img/structure/B2584811.png)
![(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2584816.png)
![3-(2-Methoxyphenoxy)-7-[(4-nitrophenyl)methoxy]chromen-4-one](/img/no-structure.png)
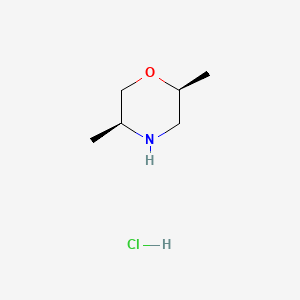
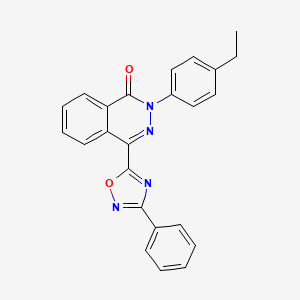
![3-(1,3-benzodioxol-5-ylmethyl)-2-[(2-phenylethyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2584824.png)
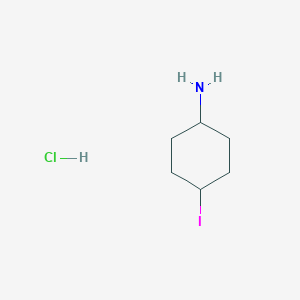
![Naphthalen-1-yl-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone](/img/structure/B2584826.png)
![1-[5-(trifluoromethyl)pyridin-2-yl]-4-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}piperazine](/img/structure/B2584827.png)
![4-(2,2,2-Trifluoroethoxy)thieno[3,2-d]pyrimidine](/img/structure/B2584828.png)
